Fmoc-Cys-NH
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Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-cysteine amide, commonly referred to as Fmoc-Cys-NH, is a derivative of cysteine used extensively in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of cysteine, which helps in preventing unwanted side reactions during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys-NH typically involves the protection of the cysteine thiol group and the amino group. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which does not disturb the acid-labile linker between the peptide and the resin .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys-NH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be substituted with other protecting groups or removed under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like iodine or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Piperidine in DMF is used for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Fmoc group to yield free amines.
Scientific Research Applications
Chemistry
Fmoc-Cys-NH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the synthesis of peptide-based pharmaceuticals, including hormone analogs and antimicrobial peptides. It is also utilized in the development of targeted drug delivery systems .
Industry
In the industrial sector, this compound is used in the large-scale production of synthetic peptides for research and therapeutic purposes. It is also employed in the development of diagnostic assays and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Cys-NH involves the protection of the amino group of cysteine with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amine to participate in peptide bond formation . The thiol group of cysteine can form disulfide bonds, which are crucial for the structural stability of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a triphenylmethyl (Trt) protecting group.
Fmoc-Cys(Acm)-OH: Cysteine derivative with an acetamidomethyl (Acm) protecting group.
Fmoc-Cys(StBu)-OH: Cysteine derivative with a tert-butyl (StBu) protecting group.
Uniqueness
Fmoc-Cys-NH is unique due to its specific protecting group strategy, which allows for efficient peptide synthesis with minimal side reactions. The Fmoc group is easily removed under mild basic conditions, making it suitable for use in solid-phase peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-sulfanylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQILYKUOWQTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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